molecular formula C7H10ClN3 B2633805 6-Chloro-2-N-ethylpyridine-2,3-diamine CAS No. 380378-92-7

6-Chloro-2-N-ethylpyridine-2,3-diamine

Cat. No. B2633805
CAS RN: 380378-92-7
M. Wt: 171.63
InChI Key: OEPHFGKBHIZAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-N-ethylpyridine-2,3-diamine (C2NEPDA) is an organic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and material sciences. C2NEPDA is a versatile building block in organic synthesis, and its unique properties have made it a valuable tool in the development of new materials and pharmaceuticals. C2NEPDA is a cyclic amine with two nitrogen atoms, a pyridine ring, and a chlorine atom. This compound has a high boiling point and a low vapor pressure, making it ideal for use in laboratory experiments.

Scientific Research Applications

Environmental Impact and Degradation

  • Herbicide Environmental Fate : Studies on the environmental fate of atrazine, a close relative of 6-Chloro-2-N-ethylpyridine-2,3-diamine, highlight its detection in groundwater and the potential risks associated with its use. Research suggests that alternative herbicide combinations may pose less environmental risk, emphasizing the importance of understanding chemical interactions and transport mechanisms in soil and water systems (Dousset et al., 2004).

Chemical Synthesis and Applications

  • Photocatalytic Degradation : The degradation of atrazine by photocatalysis using TiO2 has been studied, revealing the influence of various reaction parameters on the process. This research highlights the potential for utilizing photocatalysis in treating atrazine-contaminated water, a process that could potentially be applied to related compounds (Parra et al., 2004).
  • Microwave-assisted Synthesis : Innovations in the synthesis of pyrazolyl bistriazines through microwave irradiation demonstrate the efficiency of modern synthetic techniques. These compounds, related to 6-Chloro-2-N-ethylpyridine-2,3-diamine, have applications in supramolecular chemistry, offering insights into the development of new materials and chemical sensors (Moral et al., 2010).

Soil and Water Interaction Studies

  • Soil Interaction Mechanisms : Investigations into the sorption mechanisms of atrazine and its derivatives with soil humic substances provide essential insights into the environmental behavior of these compounds. Understanding these interactions is crucial for assessing the long-term impact of triazine-based herbicides on soil health and groundwater quality (Martin-Neto et al., 2001).

properties

IUPAC Name

6-chloro-2-N-ethylpyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPHFGKBHIZAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=CC(=N1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-N-ethylpyridine-2,3-diamine

Synthesis routes and methods I

Procedure details

To a solution of 6-chloro-N-ethyl-3-nitropyridin-2-amine (1.82 g, 9.04 mmol) in ethanol (20 mL) is added iron powder (2.52 g, 45.2 mmol) and a solution of ammonium chloride (2.42 g, 45.2 mmol) in H2O (8 mL). The mixture is heated in a microwave reactor at 140° C. for 30 min. The mixture is diluted with EtOAc, filtered and evaporated to afford the title compound as a brown oil (1.55 g, 100%) which was used in the next step without purification.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.52 g
Type
catalyst
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of SnCl2.H2O (616.3 g, 2.73 mol) in aqueous 12 N HCl (500 mL) was rapidly added to a solution of 6-chloro-2-(ethylamino)-3-nitropyridine (169.5 g, 0.84 mol) in AcOH (1.7 L) at room temperature. After 20 min, the mixture was cooled to 0° C. and water (250 mL) was added. Solid NaOH (240 g) was then added in small portions. The resulting suspension was filtered to remove tin salts. The filtrate was diluted with water (3.5 L), the solution rendered basic by addition of aqueous 10 N NaOH and then extracted with EtOAc (3×1.7 L). The combined organic layers were washed with brine (1 L), dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (hexane:EtOAc, 3:2) to give the title compound (89.9 g, 62% yield) as a brown solid: MS (ESI) m/z 172/174 (MH)+.
Quantity
616.3 g
Type
reactant
Reaction Step One
Quantity
169.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 L
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
240 g
Type
reactant
Reaction Step Three
Yield
62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.